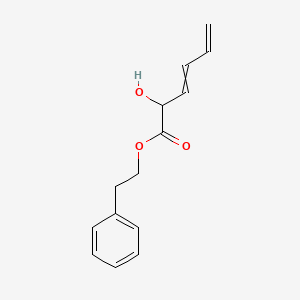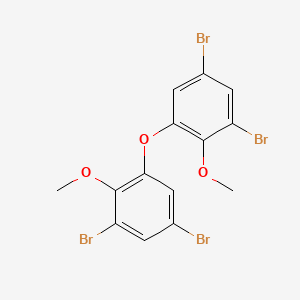
1,1'-Oxybis(3,5-dibromo-2-methoxybenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Oxybis(3,5-dibromo-2-methoxybenzene): is an organic compound with the molecular formula C14H10Br4O3 It is a derivative of benzene, characterized by the presence of bromine and methoxy groups attached to the benzene rings, connected by an oxygen bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Oxybis(3,5-dibromo-2-methoxybenzene) can be synthesized through a multi-step process involving the bromination and methoxylation of benzene derivatives. The typical synthetic route involves:
Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form dibromobenzene.
Methoxylation: The dibromobenzene is then reacted with methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH) to introduce the methoxy groups.
Coupling Reaction: Finally, the methoxylated dibromobenzene derivatives are coupled using an oxygen source, such as hydrogen peroxide (H2O2), to form the desired compound.
Industrial Production Methods: Industrial production of 1,1’-Oxybis(3,5-dibromo-2-methoxybenzene) follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using continuous flow reactors to ensure efficient bromination of benzene.
Automated Methoxylation: Employing automated systems for the methoxylation step to maintain consistency and yield.
Catalytic Coupling: Utilizing catalytic processes to facilitate the coupling reaction, ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Oxybis(3,5-dibromo-2-methoxybenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, forming simpler benzene derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Substitution: Formation of methoxy-substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler benzene derivatives without bromine atoms.
Wissenschaftliche Forschungsanwendungen
1,1’-Oxybis(3,5-dibromo-2-methoxybenzene) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1’-Oxybis(3,5-dibromo-2-methoxybenzene) involves its interaction with molecular targets and pathways in biological systems. The compound can:
Interact with Enzymes: Inhibit or activate specific enzymes, affecting metabolic pathways.
Bind to Receptors: Modulate receptor activity, influencing cellular signaling pathways.
Generate Reactive Species: Produce reactive oxygen species (ROS) that can induce oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
1,1’-Oxybis(3,5-dibromobenzene): Lacks the methoxy groups, making it less reactive in certain chemical reactions.
1,3-Dibromo-5-methoxybenzene: Contains only one methoxy group, resulting in different chemical properties and reactivity.
1,3-Dibromo-2-methylbenzene: Substituted with a methyl group instead of a methoxy group, affecting its chemical behavior.
Uniqueness: 1,1’-Oxybis(3,5-dibromo-2-methoxybenzene) is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
849587-91-3 |
|---|---|
Molekularformel |
C14H10Br4O3 |
Molekulargewicht |
545.8 g/mol |
IUPAC-Name |
1,5-dibromo-3-(3,5-dibromo-2-methoxyphenoxy)-2-methoxybenzene |
InChI |
InChI=1S/C14H10Br4O3/c1-19-13-9(17)3-7(15)5-11(13)21-12-6-8(16)4-10(18)14(12)20-2/h3-6H,1-2H3 |
InChI-Schlüssel |
LYCJCPPCDKQOAM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1Br)Br)OC2=C(C(=CC(=C2)Br)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)
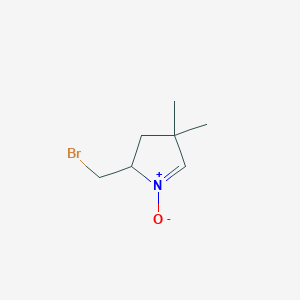
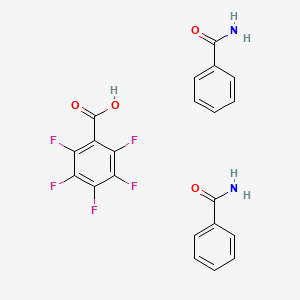
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1-butyl-, 1,1-dimethylethyl ester, (1R)-](/img/structure/B14183759.png)
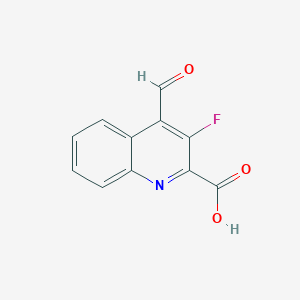
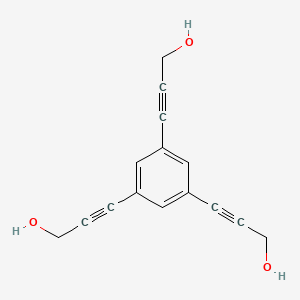
![3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B14183781.png)
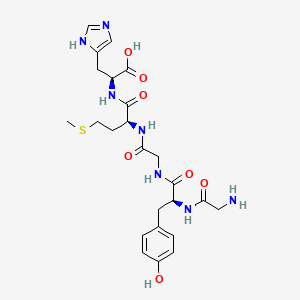

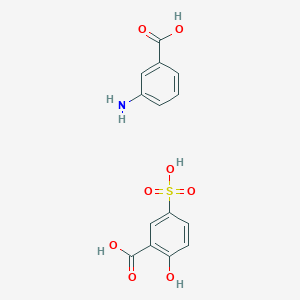
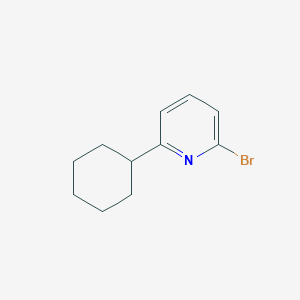
![2,2'-{[(1-Bromonaphthalen-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14183816.png)
